molecular formula C11H14ClNO3 B13937491 tert-Butyl 4-chloro-2-methoxynicotinate

tert-Butyl 4-chloro-2-methoxynicotinate

Cat. No.: B13937491
M. Wt: 243.68 g/mol
InChI Key: ZCYMHLSZHQDDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-chloro-2-methoxynicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a nicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-2-methoxynicotinate typically involves the esterification of 4-chloro-2-methoxynicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-2-methoxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-chloro-2-methoxynicotinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of nicotinic acid analogs .

Medicine: It is investigated for its role in the development of new drugs targeting nicotinic receptors and other biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-methoxynicotinate involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The presence of the chloro and methoxy groups enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

  • tert-Butyl 4-chloro-2-methoxynicotinate
  • tert-Butyl 4-chloro-2-methoxypyridine
  • tert-Butyl 4-chloro-2-methoxybenzoate
  • tert-Butyl 4-chloro-2-methoxyphenylacetate

Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinic acid ester. The combination of the tert-butyl, chloro, and methoxy groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl 4-chloro-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)8-7(12)5-6-13-9(8)15-4/h5-6H,1-4H3

InChI Key

ZCYMHLSZHQDDJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.